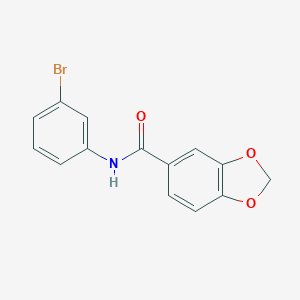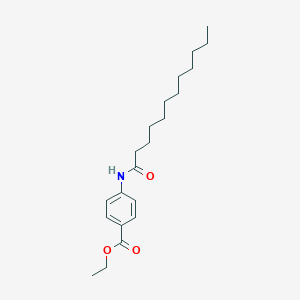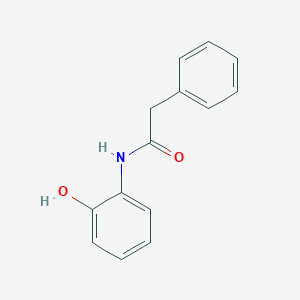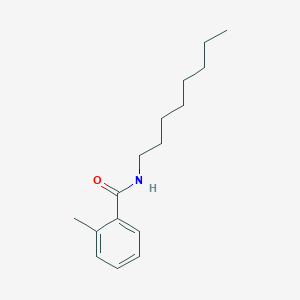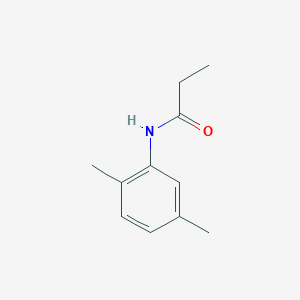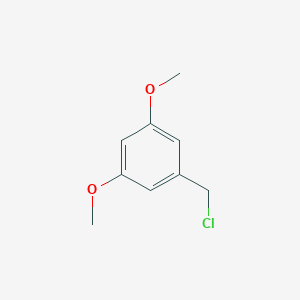
3,5-Dimethoxybenzyl chloride
Vue d'ensemble
Description
3,5-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl chloride can be synthesized through the chloromethylation of 3,5-dimethoxytoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
3,5-Dimethoxytoluene+CH2O+HCl→3,5-Dimethoxybenzyl chloride+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride to 3,5-dimethoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Oxidation: 3,5-Dimethoxybenzaldehyde, 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Applications De Recherche Scientifique
3,5-Dimethoxybenzyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: The compound is an intermediate in the synthesis of various drugs, including those with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of fine chemicals, dyes, and fragrances.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. The methoxy groups at the 3 and 5 positions enhance the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxybenzyl chloride: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxybenzyl chloride: Methoxy groups at the 2 and 5 positions.
3,5-Dimethoxybenzoyl chloride: Contains a carbonyl group instead of a methylene chloride group.
Uniqueness: 3,5-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it undergoes. The electron-donating effects of the methoxy groups make it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of a wide range of organic compounds.
Propriétés
IUPAC Name |
1-(chloromethyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAWDIFJOBKBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374304 | |
| Record name | 3,5-Dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6652-32-0 | |
| Record name | 3,5-Dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethoxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,5-Dimethoxybenzyl chloride in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various organic compounds. Its reactivity stems from the benzylic chloride, which readily undergoes nucleophilic substitution reactions. Notably, it acts as a key intermediate in synthesizing (E)-3,4',5-trimethoxytoluylene [, , ], a precursor to resveratrol, a natural compound with various biological activities.
Q2: Can you describe a typical synthetic route involving this compound for resveratrol production?
A2: Absolutely. One common approach starts with the reaction of this compound with trimethyl phosphite, yielding a phosphonate intermediate. This phosphonate then undergoes a Horner-Wadsworth-Emmons reaction with anisaldehyde in the presence of a base like sodium methoxide or potassium hydroxide, producing (E)-3,4',5-trimethoxytoluylene [, , ]. Subsequent demethylation of this compound leads to the formation of resveratrol.
Q3: Are there any alternative methods for preparing this compound itself?
A3: While commercially available, this compound can be synthesized from 3,5-dimethoxybenzyl alcohol. One method involves reacting the alcohol with triphosgene, resulting in a high-selectivity conversion to the desired chloride [].
Q4: Aside from resveratrol synthesis, are there other reported applications of this compound?
A4: Yes, research indicates its utility in synthesizing (±)-dimethyl curvularin []. This synthesis leverages palladium-catalyzed carbonylation of this compound using a butadiene telomer as a building block.
Q5: Have there been any studies on the photochemical behavior of this compound?
A5: Yes, photolysis studies of this compound in alcohols like methanol and ethanol have been conducted []. These investigations explored both direct photolysis at 254 nm and acetone-sensitized photolysis at 300 nm. The results revealed that these processes lead to the formation of solvolysis products and compounds generated via non-ionic mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
